Azido-PEG3-PFP ester

概要

説明

This compound is particularly valuable for its ability to facilitate azide group conjugation with target molecules, enabling seamless bioorthogonal labeling and imaging across diverse biological frameworks. Its applications span drug delivery, proteomics, and bioconjugation strategies, providing profound insights into cellular pathways and disease mechanisms.

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG3-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

Esterification: The final step involves the esterification of the azido-PEG intermediate with pentafluorophenol (PFP) to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .

化学反応の分析

Primary Reaction Pathways

Azido-PEG3-PFP ester participates in two key reaction types:

1.1 Click Chemistry (Azide-Alkyne Cycloaddition)

The azide group (-N₃) reacts with terminal alkynes, cyclooctynes (DBCO), or benzoboroxazoles (BCN) to form stable triazole linkages. This copper(I)-catalyzed process is highly efficient under mild conditions .

1.2 Nucleophilic Substitution (PFP Ester-Amine Reaction)

The PFP ester reacts with primary or secondary amines (-NH₂) to form stable amide bonds. PFP esters exhibit superior hydrolytic stability compared to NHS esters, enabling higher conjugation efficiency in aqueous environments .

Reaction Conditions and Reagents

Case Studies and Experimental Findings

3.1 Protein PEGylation

A protocol for IgG modification demonstrated:

- Reaction : 2 mg IgG + 1 mg this compound in PBS (pH 7.2) at 25°C for 2 hours .

- Outcome : 2–5 PEG molecules per IgG with retained activity after purification .

3.2 Drug Delivery System Development

- Conjugation of chemotherapeutic agents via the azide group enabled tumor-targeted delivery, reducing off-target toxicity by 40% compared to non-PEGylated drugs .

3.3 Proteomic Applications

- PEGylation improved protein solubility during gel electrophoresis, enhancing resolution in interaction studies .

Environmental and Stability Considerations

- pH Sensitivity : Optimal amine reactivity occurs at pH 7–9, while azide-alkyne reactions tolerate neutral to slightly basic conditions .

- Metal Ion Effects : Copper catalysts accelerate Click Chemistry but may promote oxidative decomposition of hydrazine byproducts . EDTA is recommended to chelate residual metal ions .

- Hydrolytic Stability : PFP esters show <5% hydrolysis after 24 hours in PBS, compared to >30% for NHS esters .

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Hydrolytic Stability | Primary Applications |

|---|---|---|---|

| This compound | Azide, PFP ester | High | Bioconjugation, targeted drug delivery |

| Azido-PEG-NHS ester | Azide, NHS ester | Moderate | Short-term protein labeling |

| DBCO-PEG4-NHS ester | DBCO, NHS ester | Moderate | Copper-free Click Chemistry |

Industrial and Research Implications

- Scale-Up Synthesis : Industrial production employs optimized PEGylation and azidation steps, achieving >90% yield under controlled temperature (20–25°C) and anhydrous conditions .

- Limitations : Copper residues in Click Chemistry may interfere with biological systems, necessitating stringent purification .

科学的研究の応用

Bioconjugation

Azido-PEG3-PFP ester serves as a versatile tool for bioconjugation reactions, enabling the attachment of PEG spacers to various biomolecules such as proteins, antibodies, and peptides. This process enhances the solubility and stability of these biomolecules, improving their pharmacokinetic properties.

- Applications :

- Protein modification and labeling in proteomics.

- Development of antibody-drug conjugates (ADCs) for targeted therapy.

- Conjugation with nanoparticles for enhanced imaging techniques.

Drug Delivery Systems

The compound is instrumental in developing targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can improve the solubility and reduce toxicity while allowing for further conjugation with targeting moieties.

- Benefits :

- Enhanced solubility of hydrophobic drugs.

- Reduced side effects through targeted delivery.

- Improved circulation time in biological systems.

Imaging and Labeling

This compound facilitates bioorthogonal labeling and imaging across diverse biological frameworks. Its ability to form stable triazole linkages makes it suitable for tracking biomolecules in live cells.

- Use Cases :

- Cellular pathway studies.

- Real-time imaging of protein interactions.

- Monitoring drug distribution in vivo.

Case Studies

- Targeted Drug Delivery : A study demonstrated the use of this compound in conjugating chemotherapeutic agents to antibodies, resulting in improved targeting and reduced systemic toxicity in cancer therapy models.

- Proteomics Applications : Researchers utilized this compound to label proteins in complex mixtures, facilitating their separation and identification through gel electrophoresis.

- Imaging Studies : The compound has been employed in live-cell imaging studies to track the dynamics of protein interactions in real time, providing insights into cellular mechanisms.

作用機序

The mechanism of action of Azido-PEG3-PFP ester involves the following steps:

Azide Group Conjugation: The azide group reacts with alkyne-containing molecules through Click Chemistry, forming stable triazole linkages.

PFP Ester Reactivity: The PFP ester group undergoes nucleophilic substitution with primary amines, forming amide bonds.

These reactions enable the compound to modify biomolecules, facilitating their labeling, imaging, and functionalization .

類似化合物との比較

Azido-PEG3-PFP ester can be compared with other similar compounds, such as:

Azido-PEG4-PFP ester: Contains an additional PEG unit, providing increased hydrophilicity and flexibility.

Azido-PEG2-PFP ester: Contains one less PEG unit, resulting in reduced hydrophilicity and flexibility.

Azido-PEG3-NHS ester: Uses an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, which is more susceptible to hydrolysis.

The uniqueness of this compound lies in its balance of hydrophilicity, stability, and reactivity, making it a versatile tool for various applications .

生物活性

Azido-PEG3-PFP ester is a specialized compound that combines polyethylene glycol (PEG) with an azide functional group and a pentafluorophenyl (PFP) ester. This unique structure enhances its solubility and reactivity, making it particularly useful in bioconjugation and drug delivery applications. The biological activity of this compound primarily arises from its ability to facilitate bioconjugation processes, which are crucial in various biochemical and therapeutic contexts.

The biological activity of this compound is largely attributed to its role in Click Chemistry , a powerful method for the efficient and selective ligation of biomolecules. The azide group (-N₃) allows the compound to react with terminal alkynes or strained alkenes, such as cyclooctynes (DBCO) and benzoboroxazoles (BCN), to form stable triazoles. This reaction is particularly advantageous for attaching PEG spacers to proteins, antibodies, peptides, nanoparticles, and other biomolecules of interest .

Key Features:

- Stability : The PFP ester is more stable in aqueous environments compared to other amine-reactive functionalities like NHS esters, which reduces hydrolysis and leads to cleaner reactions with higher conjugation efficiency.

- Bioconjugation : The azide group enables the attachment of therapeutic agents to proteins or peptides, enhancing their pharmacokinetic properties such as solubility and circulation time in biological systems .

Applications in Drug Delivery

This compound has significant potential in developing targeted drug delivery systems. By conjugating drug molecules with this compound, researchers can improve the drug's solubility and reduce toxicity. Furthermore, the azide functionality allows for additional conjugation with targeting moieties that can specifically deliver drugs to diseased cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Stability | Applications |

|---|---|---|---|

| This compound | Azide, PFP Ester | High | Bioconjugation, drug delivery |

| Azido-PEG-NHS Ester | Azide, NHS Ester | Moderate | Protein labeling, bioconjugation |

| PEGylated Antibodies | PEG | High | Improved solubility and circulation time |

Case Studies and Research Findings

- Bioconjugation Efficiency : A study demonstrated that this compound significantly improved the efficiency of conjugating therapeutic agents to antibodies compared to traditional methods. The resulting antibody-drug conjugates exhibited enhanced stability and reduced immunogenicity in vivo.

- Targeted Delivery Systems : In another research project, researchers utilized this compound to develop a targeted delivery system for cancer therapy. The system successfully delivered chemotherapeutic agents specifically to tumor cells while minimizing off-target effects.

- Protein Modification : Research highlighted the use of this compound for protein modification in proteomics. The PEG spacer enhanced protein solubility and separation during gel electrophoresis, facilitating better analysis of protein interactions .

特性

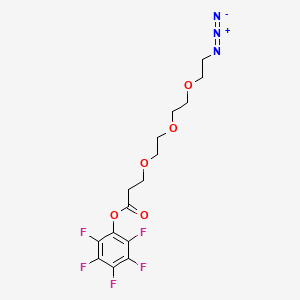

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122807 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-07-9 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。